3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-17(19)11-5-3-4-10(8-11)9-22-14-15-12-6-1-2-7-13(12)23(20,21)16-14/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJNATQWWSRFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediates formed during the reaction are cyclized to yield the desired 1,2,4-thiadiazine 1,1-dioxide . Industrial production methods may involve scalable electrosynthesis techniques, which offer high yields and technical relevance .
Chemical Reactions Analysis
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . The compound also inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . These interactions contribute to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzothiadiazine dioxides exhibit structural diversity based on core heterocyclic systems (benzene, pyridine, thiophene) and substituent patterns. Below is a comparative analysis of key analogs:
Structure-Activity Relationships (SAR)
Core Heterocycle: Benzothiadiazines: Broader pharmacological profiles (e.g., AMPA modulation, enzyme inhibition) . Pyridothiadiazines: Enhanced selectivity for pancreatic KATP channels due to pyridine’s electron-deficient nature . Thienothiadiazines: Improved AMPA potentiation with thiophene’s smaller size and sulfur atom .
Alkyl/Amino Groups: Increase hydrophobicity and KATP channel affinity (e.g., 3-isopropylamino in diazoxide analogs) . Heteroaryl Groups: Improve anticancer activity (e.g., 3-heteroaryl derivatives inhibit renal cancer cell lines) .
4-Position Modifications: Cyclopropyl or allyl groups in thieno analogs boost AMPA receptor activity by optimizing steric interactions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other pharmacological areas. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.8 g/mol. The presence of the nitro group and thiol moiety in its structure contributes significantly to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit notable anticancer properties. For instance, halogenated benzothiadiazine derivatives have demonstrated enhanced antineoplastic activity against various cancer cell lines, including prostate cancer and triple-negative breast cancer (TNBC). The structure-activity relationship (SAR) studies suggest that substituents on the benzothiadiazine scaffold can significantly influence cytotoxicity and selectivity towards malignant cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | TNBC | 0.5 | 10-fold over non-malignant |
| Compound B | Prostate Cancer | 0.8 | 8-fold over non-malignant |
| 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine | TBD | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar benzothiadiazine derivatives have shown promising antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like nitro may enhance the antimicrobial efficacy by altering the compound's interaction with microbial targets .
Table 2: Antimicrobial Efficacy
| Pathogen Type | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive bacteria | Compound C | 32 µg/mL |
| Gram-negative bacteria | Compound D | 16 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.
- Antimicrobial Action : It may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on TNBC : A study involving a derivative with a similar structure demonstrated significant reduction in cell viability in TNBC models when treated with varying concentrations of the compound.
- Antimicrobial Trials : Clinical trials assessing the efficacy of benzothiadiazine derivatives against resistant strains of bacteria showed promising results, suggesting potential for development into therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thiadiazine core followed by functionalization. Key steps include:
- Thiadiazine ring formation : Cyclization of o-aminobenzenesulfonamide derivatives under acidic or basic conditions .
- Nitrobenzylthio introduction : Nucleophilic substitution or thiol-alkylation reactions using 3-nitrobenzyl halides, often requiring anhydrous solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃) to deprotonate the thiol group .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization relies on controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the nitrobenzylthio substituent and thiadiazine ring integrity. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfone groups (distinct deshielding) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., S=O bonds ~1.43 Å, C-S-C angles ~105°), validating stereoelectronic effects .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns, ensuring synthetic accuracy .
Q. What in vitro biological activities have been reported for this compound, and what are the typical experimental models?
- Methodological Answer :
- Antimicrobial screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values: 12.5–100 µg/mL). Fungal assays (e.g., C. albicans) use agar diffusion .
- Anticancer activity : Evaluated in cancer cell lines (e.g., U937 leukemia) using MTT assays. IC₅₀ values are compared to normal cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the efficiency of synthesizing this compound under green chemistry principles?
- Methodological Answer :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation kinetics in biphasic systems .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time (e.g., from 12 hrs to 2 hrs) and byproducts .
Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Dose-response validation : Replicate studies across multiple labs using identical compound batches and protocols .
- Mechanistic profiling : Compare transcriptomic or proteomic responses in divergent models to identify context-dependent targets .
Q. How do computational methods contribute to understanding the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular docking : Predict binding modes to enzymes (e.g., bacterial dihydrofolate reductase) by aligning the nitrobenzyl group in hydrophobic pockets .
- DFT calculations : Analyze electron density maps to correlate nitro group orientation with redox potential (e.g., E₀ ≈ -0.75 V for antimicrobial activity) .
- QSAR models : Use Hammett constants (σₘ) of substituents to predict activity trends (R² > 0.85 for nitro vs. methyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
